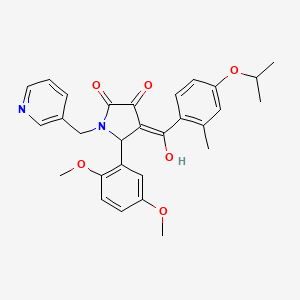![molecular formula C21H15Cl2N3O4 B12016149 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate CAS No. 341984-17-6](/img/structure/B12016149.png)
2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of two main parts:
- The first part, “2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl,” describes the substituted phenyl ring.
- The second part, “2,4-dichlorobenzoate,” indicates the esterification of the phenyl ring with a dichlorobenzoic acid.
- Overall, this compound combines a substituted phenyl group with a dichlorobenzoate moiety.
- It may have applications in various fields due to its unique structure.
準備方法
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.
- we can infer that it involves the condensation of a substituted hydrazine (with the pyridine-3-ylcarbonyl group) and a 2,4-dichlorobenzoic acid derivative.
- Industrial production methods likely involve optimizing these reactions for yield and purity.
化学反応の分析
- The compound may undergo various reactions:
Oxidation: Oxidation of the hydrazine moiety or the phenyl ring.
Reduction: Reduction of the carbonyl group or the nitro group (if present).
Substitution: Substitution reactions at the phenyl ring or the ester group.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
科学的研究の応用
Chemistry: Investigating its reactivity, stability, and potential as a ligand.
Biology: Studying its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, anticancer).
Industry: Exploring its use in materials science (e.g., polymers, liquid crystals).
作用機序
- The compound’s mechanism likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- It may modulate cellular pathways related to inflammation, cell growth, or other biological processes.
類似化合物との比較
- Unfortunately, I couldn’t find direct analogs of this compound.
- related compounds with similar functional groups include 2-methoxypyridine , pyridine-2-carbaldehyde hydrazone , and 3-methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine .
- Highlighting its uniqueness would require further exploration.
Remember that while I’ve provided an overview, detailed experimental procedures and specific data would require further research
特性
CAS番号 |
341984-17-6 |
|---|---|
分子式 |
C21H15Cl2N3O4 |
分子量 |
444.3 g/mol |
IUPAC名 |
[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H15Cl2N3O4/c1-29-19-9-13(11-25-26-20(27)14-3-2-8-24-12-14)4-7-18(19)30-21(28)16-6-5-15(22)10-17(16)23/h2-12H,1H3,(H,26,27)/b25-11+ |
InChIキー |
AEJPGTBUDIYGSI-OPEKNORGSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12016067.png)
![4-{[(E)-(2-Chloro-6-fluorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12016082.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)
![5-(Diethylamino)-2-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12016100.png)


![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)


![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
![9-Bromo-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12016155.png)
